4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 4-methyl-1,5-diphenyl-1H-pyrazole with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and simplify reaction workup .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antidiabetic activities.
Industry: Utilized in the development of agrochemicals and coordination compounds.
Mechanism of Action
The mechanism of action of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolic pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Similar in structure but lacks the methyl and carboxylic acid groups.
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a chloro and ethyl group instead of the phenyl groups.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex derivative with additional functional groups.
Uniqueness
The uniqueness of 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
4-methyl-1,5-diphenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)21)18-19(14-10-6-3-7-11-14)16(12)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21) |
InChI Key |
ZUKBYBCXGPIXFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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